molecular formula C16H14N2O2 B1421434 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde CAS No. 1235441-31-2

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde

Cat. No.: B1421434
CAS No.: 1235441-31-2
M. Wt: 266.29 g/mol
InChI Key: CBGJECVVIDDPSJ-UHFFFAOYSA-N
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Description

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde is a chemical building block of significant interest in pharmaceutical research and development . This compound features a benzaldehyde group linked via an ether bond to an 8-methylimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry . The aldehyde functional group is a versatile handle for synthetic chemistry, enabling further derivatization through reactions such as condensations to form Schiff bases or reductive amination to create novel molecular libraries. The core imidazo[1,2-a]pyridine structure is a key pharmacophore found in numerous compounds with diverse biological activities, including marketed drugs with analgesic, anxiolytic, and anti-cancer properties . Specifically, derivatives based on this scaffold are being investigated as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key regulator in the NOD signaling pathway of the innate immune system . Targeting this pathway holds therapeutic potential for treating various inflammatory diseases, autoimmune disorders, and certain cancers . As such, this compound serves as a crucial intermediate for the design and synthesis of novel bioactive molecules for high-throughput screening and lead optimization campaigns. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-3-2-8-18-9-14(17-16(12)18)11-20-15-6-4-13(10-19)5-7-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGJECVVIDDPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde is a chemical compound with potential applications in pharmaceutical research and development. Methods for synthesizing imidazo[1,2-a]pyridines, the core structure of this compound, involve reacting 2-aminopyridines with various substrates, typically carbonyl compounds or alkenes.

Condensation of 2-Aminopyridines with Aldehydes

The condensation between 2-aminopyridine, aldehyde, and isonitrile, referred to as the three-component Groebke–Blackburn–Bienaymé reaction, is a widely used protocol for synthesizing 2,3-disubstituted derivatives. This method often uses metal catalysts, but metal-free catalysts can also be effective.

  • Perchloric Acid Catalysis Perchloric acid can be used as an effective catalyst for the preparation of imidazopyridines, which can then be converted into tricyclic molecules.

  • Hydrochloric Acid Catalysis A sustainable continuous flow process using hydrochloric acid can produce high yields of imidazo[1,2-a]pyridines with various substitution patterns.

Condensation of 2-Aminopyridines with α-Halogenocarbonyl Compounds

Imidazo[1,2-a]pyridines can be synthesized by condensing 2-aminopyridines with bromoacetophenones, involving the alkylation of the endocyclic nitrogen atom followed by intramolecular condensation.

  • Catalyst-Free Methods Catalyst-free methods have been developed using eco-friendly techniques. Reactions can be performed at room temperature in DMF with potassium carbonate or in refluxing DMF or ethanol.

  • Microwave Irradiation A fast and efficient protocol can be performed under microwave irradiation in methanol with sodium bicarbonate as a base, often yielding high product yields.

  • Grindstone Procedure A solventless grindstone procedure can be employed, offering a fast, effective, and waste-free method tolerant to a broad range of substrates with a simple water workup.

Metal-Free Direct Synthesis

Metal-free direct synthesis of imidazo[1,2-a]pyridines typically involves iodine-promoted reactions of 2-aminopyridine with acetophenones or heteroaryl analogs.

  • Iodine Catalysis Iodine can promote the synthesis of imidazo[1,2-a]pyridines under mild conditions. Reactions can be performed in micellar media or "on-water" under mild acidic conditions with ammonium chloride. Micellar media reactions have been shown to be more efficient and scalable.

Ultrasound-Promoted Synthesis

An improved synthetic method for imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with acetophenones using iodine and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a catalyst, followed by treatment with an aqueous base under ultrasonic irradiation.

Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (4a) with Various Bases

Entry Base Amount of Base (equiv.) Time (min) Isolated Yield (%)
1 NaOH 1.0 20 53
2 NaOH 1.5 20 66
3 NaOH 2.0 20 71
4 NaOH 16.0 20 78
5 K2CO3 1.0 20 57
6 K2CO3 1.5 20 73
7 K2CO3 2.0 20 76
8 K2CO3 4.0 20 82

Table 2: Synthesis of Substituted Imidazo[1,2-a]pyridines

Entry R1 R2 Product Time (hours) Isolated Yield (%)
1 H H 4a 2.5 82
2 H 4-Br 4b 2 73
3 H 3-OMe 4c 1 78
4 H 4-OMe 4d 2 73
5 H 2-NO2 4e 2 82
6 H 3-NO2 4f 3 74
7 H 4-NO2 4g 1.5 58
8 H 2-OH 4h 2.5 57
9 H 4-SO2Me 4i 3 73

Reaction Conditions

  • Solvents Various solvents can be used, including DMF, ethanol, methanol, and solvent-free conditions.
  • Temperature Reactions can be performed at room temperature, under reflux, or with microwave irradiation.
  • Catalysts Catalysts such as perchloric acid, hydrochloric acid, iodine, and [BMIM]BF4 can be employed.
  • Bases Bases such as potassium carbonate, sodium bicarbonate, and sodium hydroxide are commonly used.

Purification and Isolation

After the reaction, the product is typically purified using techniques such as solvent extraction, washing, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.

    Reduction: 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Profile

Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
SMILES Notation: CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C=O
InChIKey: CBGJECVVIDDPSJ-UHFFFAOYSA-N

Medicinal Chemistry

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment. The compound's structure suggests it may interact with biological targets involved in tumorigenesis.

  • Case Study: Cancer Research
    A study evaluated the compound's efficacy against gastrointestinal stromal tumors (GISTs), where mutated c-KIT kinase plays a crucial role. The compound exhibited promising inhibitory activity against various c-KIT mutations, indicating potential as a therapeutic agent for GIST patients .

Material Science

The unique structural features of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.

  • Application Example: Organic Electronics
    Researchers have explored the use of this compound in organic light-emitting diodes (OLEDs). Its electron-donating properties can enhance the efficiency of light emission when incorporated into OLED materials .

Table 1: Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+267.11281160.1
[M+Na]+289.09475176.3
[M+NH4]+284.13935168.4
[M+K]+305.06869169.7
[M-H]-265.09825163.8

This table provides insights into the mass spectrometry behavior of the compound, which is crucial for analytical applications.

Mechanism of Action

The mechanism of action of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

5-Methoxy-2-((8-methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzaldehyde

  • Key Difference : Methoxy group at position 5 (versus 4 in the target compound).
  • Impact : Altered electronic distribution and steric hindrance may affect reactivity or binding in biological systems. This analog is frequently cited in patents for kinase inhibition .

4-Chloro-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde

  • Key Difference : Chloro substituent at position 4 and lack of methyl group on the imidazopyridine ring.

2-((1H-Indazol-4-yl)methoxy)-5-methoxybenzaldehyde

  • Key Difference : Replacement of imidazopyridine with an indazole ring.
  • Impact : Indazole’s dual nitrogen atoms may improve solubility or alter target selectivity in drug design .

Core Heterocycle Variations

5-[(Imidazo[1,2-a]pyridin-8-yl)methoxy]-2-methoxypyridine-4-carbaldehyde

  • Key Difference : Pyridine-4-carbaldehyde core instead of benzaldehyde.
  • Impact : Reduced aromaticity and altered dipole moments could influence pharmacokinetic properties, as seen in crystallographic studies (PDB: 86M) .

3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

  • Key Difference : Replacement of benzaldehyde with a pyrimidine ring fused to a benzoimidazole.
  • Impact : Expanded π-system may enhance binding to DNA or proteins, as demonstrated in medicinal chemistry research .

Substituent Position and Bioactivity

A comparative study of analogs from patent literature reveals:

Compound Name Substituent Position Key Functional Groups Potential Application Reference
Target Compound 4-methoxy 8-methylimidazopyridine Kinase inhibition, catalysis
5-Methoxy-2-((8-methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzaldehyde 5-methoxy 8-methylimidazopyridine Anticancer agents
4-Chloro-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde 4-chloro Unsubstituted imidazopyridine Antibacterial scaffolds
2-((1H-Indazol-4-yl)methoxy)-5-methoxybenzaldehyde Indazole core Indazole Anti-inflammatory candidates

Research Implications

The target compound’s para-methoxy configuration balances electronic effects and steric accessibility, distinguishing it from ortho-substituted analogs like 2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde . Computational studies (e.g., PDB ligand 86M) suggest that pyridine-core analogs exhibit distinct binding modes compared to benzaldehyde derivatives . Future research should explore substituent effects on bioavailability and target engagement across this chemical space.

Biological Activity

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde is a synthetic compound with potential biological activities. Its structure suggests possible interactions with various biological targets due to the presence of both imidazo and benzaldehyde moieties. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.29 g/mol
  • SMILES : CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C=O
  • InChIKey : CBGJECVVIDDPSJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde has been explored in several studies, focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that compounds with imidazo-pyridine structures exhibit significant anticancer properties. The following table summarizes the findings related to the cytotoxic effects of similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)Various1.61Induces apoptosis through Bcl-2 inhibition
8-Methylimidazo[1,2-a]pyridine derivativesA431 (carcinoma)<10Inhibits cell proliferation
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT mutated cells<5c-KIT kinase inhibition

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been documented. For instance, thiazole derivatives have shown promising antibacterial activity:

Compound NameMicrobial Strain TestedMIC (µg/mL)Activity Type
4-(4-bromophenyl)thiazol-2-amineStaphylococcus aureus93.7Bacteriostatic
Thiazole-integrated pyrrolidin derivativesEscherichia coli<50Antibacterial

MIC indicates the minimum inhibitory concentration required to prevent microbial growth.

The mechanisms underlying the biological activities of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde may involve:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, primarily through modulation of Bcl-2 family proteins.
  • Kinase Inhibition : The structure suggests potential inhibition of kinases such as c-KIT, which is implicated in various cancers.
  • Antimicrobial Action : The presence of electron-donating groups enhances the interaction with bacterial cell walls or enzymes critical for bacterial survival.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of related imidazo-pyridine compounds. It was found that these compounds exhibited potent cytotoxicity against multiple cancer cell lines, demonstrating a dose-dependent response.

Investigation into Antimicrobial Effects

Research conducted on thiazole derivatives indicated that modifications in the structure significantly affected their antimicrobial efficacy. Compounds with specific substitutions showed enhanced activity against resistant strains of bacteria.

Q & A

Q. What are the established synthetic routes for 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves condensation between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, the imidazo[1,2-a]pyridine core can be formed via refluxing 2-aminoimidazole with a substituted benzaldehyde in ethanol under acidic catalysis (e.g., acetic acid), followed by purification via vacuum filtration . Key parameters include reaction time (e.g., 4–20 hours), solvent choice (ethanol or dichloromethane), and catalyst (sodium ethoxide or glacial acetic acid). Yields exceeding 90% have been reported under optimized conditions .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation of this compound?

  • 1H/13C-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and aldehyde protons (δ ~10 ppm). Methoxy groups appear near δ 3.8–4.0 ppm, while imidazo ring protons resonate at δ 6.5–7.5 ppm .
  • FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and methoxy C-O vibrations (~1250 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • HPLC : Assess purity (>95%) using reversed-phase columns and UV detection .

Q. What pharmacological activities are associated with structurally related imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit anxiolytic, cardiovascular, analgesic, and neuroleptic properties. These activities are linked to interactions with neurotransmitter receptors (e.g., GABA_A) and enzyme inhibition (e.g., phosphodiesterases). For example, derivatives with electron-withdrawing substituents on the benzaldehyde moiety show enhanced binding affinity .

Advanced Research Questions

Q. How can regioselectivity in imidazo[1,2-a]pyridine ring formation be optimized during synthesis?

Regioselectivity is influenced by:

  • Substituent positioning : Methyl groups at the 8-position (as in the target compound) sterically direct cyclization to favor the desired regioisomer .
  • Catalytic systems : Sodium hypochlorite or iodine-mediated oxidative cyclization improves selectivity by stabilizing transition states .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on carbonyl groups, reducing side-product formation .

Q. How can density functional theory (DFT) predict electronic properties relevant to bioactivity?

DFT calculations at the B3LYP/6-31G(d) level can model:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions with biological targets .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for SAR studies .
  • Molecular docking : Simulate binding poses with receptors (e.g., benzodiazepine-binding sites) using AutoDock Vina .

Q. How should contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate using positive controls .
  • Compound purity : Confirm >95% purity via HPLC and characterize byproducts (e.g., oxidation of the aldehyde group) .
  • Structural analogs : Compare activities of derivatives with systematic substituent changes (e.g., methoxy vs. ethoxy groups) .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Liver microsomes : Incubate with NADPH to measure CYP450-mediated degradation rates .
  • Hepatocyte assays : Monitor phase II metabolism (e.g., glucuronidation) via LC-MS/MS .
  • Plasma stability tests : Evaluate esterase-mediated hydrolysis of the methoxybenzaldehyde moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde
Reactant of Route 2
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4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde

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